molecular formula C19H15N3O2S2 B11515878 2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B11515878
M. Wt: 381.5 g/mol
InChI Key: TXOFUTNGYVOCHB-VLGSPTGOSA-N
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Description

2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound characterized by its unique structure, which includes benzothiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene with 1,3-thiazolo[3,2-a][1,3]benzimidazol-3-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene
  • 1,3-thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene

Uniqueness

2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique combination of benzothiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

(2Z)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H15N3O2S2/c1-3-21-14-10-11(24-2)8-9-15(14)25-18(21)16-17(23)22-13-7-5-4-6-12(13)20-19(22)26-16/h4-10H,3H2,1-2H3/b18-16-

InChI Key

TXOFUTNGYVOCHB-VLGSPTGOSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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